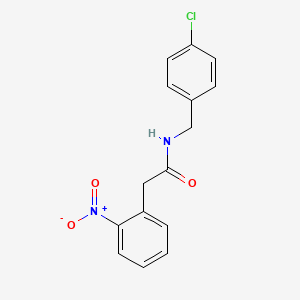

N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide

Description

Contextual Overview of N-Acyl Amides and Nitroaryl Compounds in Medicinal Chemistry and Organic Synthesis

N-acyl amides are a significant class of organic compounds characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. wikipedia.org In medicinal chemistry, the N-acyl amide scaffold is a common feature in many biologically active molecules. rsc.orgnih.gov These compounds are known to play crucial roles in various physiological processes as lipid signaling molecules, influencing cardiovascular function, pain, inflammation, and neurodegenerative diseases. wikipedia.org The amide bond itself is a fundamental component of peptides and proteins, and its isosteres are frequently employed in drug design to enhance metabolic stability and bioavailability. The synthesis of N-acyl amides is a well-established area of organic chemistry, with numerous methods available for their preparation, including biocatalytic routes that offer green and efficient alternatives to traditional chemical synthesis. rsc.orgnih.gov

Nitroaryl compounds, which contain one or more nitro groups attached to an aromatic ring, are highly versatile intermediates in organic synthesis. frontiersin.orgrsc.org The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution and modifying the acidity of adjacent C-H bonds. researchgate.net This property is extensively exploited in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals. researchgate.netnih.gov In medicinal chemistry, the nitro group can act as a pharmacophore or a toxicophore. researchgate.net While its reduction in vivo can lead to toxic intermediates, this reactivity is also harnessed in the design of antimicrobial and antiprotozoal agents that are activated within the target organism. nih.govnih.gov Furthermore, nitroaryl moieties are found in a variety of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and antihypertensive agents. nih.gov

Rationale for Investigating N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide: Research Gaps and Opportunities

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a conspicuous absence of studies detailing its synthesis, chemical properties, or biological activities. This lack of information itself provides a strong rationale for its investigation. The compound's hybrid structure, combining the N-acyl amide backbone with both a chlorobenzyl and a nitrophenyl group, suggests several avenues for potential biological relevance that remain unexplored.

The presence of the chlorobenzyl moiety could confer specific binding properties, potentially targeting receptors or enzymes where halogenated aromatic rings play a key role in ligand-protein interactions. drugdesign.org Similarly, the 2-nitrophenylacetamide portion introduces a reactive handle that could be explored for prodrug strategies or as a pharmacophore in its own right. The combination of these functional groups in a single molecule could lead to synergistic or novel biological effects.

Opportunities for research into this compound are abundant and span multiple disciplines. In synthetic chemistry, the development of an efficient and scalable synthesis for this compound would be the first step. In medicinal chemistry, screening for a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, could uncover novel therapeutic potential. Structure-activity relationship (SAR) studies, where variations are made to the chlorobenzyl and nitrophenyl rings, could further optimize any identified biological activity.

Table 1: Potential Research Directions for this compound

| Research Area | Specific Focus | Rationale |

| Organic Synthesis | Development of novel synthetic routes | To establish an efficient and scalable method for producing the compound for further study. |

| Medicinal Chemistry | Broad-spectrum biological screening | To identify any potential therapeutic activities (e.g., antimicrobial, anticancer, anti-inflammatory). |

| Structure-Activity Relationship (SAR) studies | To optimize biological activity by modifying the chlorobenzyl and nitrophenyl moieties. | |

| Prodrug design | To investigate the potential for in vivo reduction of the nitro group to an active metabolite. | |

| Biochemical Research | Enzyme inhibition assays | To determine if the compound can act as an inhibitor for specific enzymes, guided by its structural motifs. |

Historical and Current Trajectories in the Study of Related Chlorobenzyl and Nitrophenyl Derivatives

The study of chlorobenzyl and nitrophenyl derivatives has a long and rich history in chemical and biological research. Chlorobenzyl moieties are frequently incorporated into drug candidates to enhance their binding affinity and metabolic stability. For example, the substitution of a chlorine atom can lead to more potent compounds by establishing additional van der Waals interactions with the target protein. drugdesign.org Research on benzimidazole-thioquinoline derivatives has shown that the position of chlorine on a benzyl (B1604629) pendant significantly influences α-glucosidase inhibitory activity, with 3-chlorobenzyl and 4-chlorobenzyl substitutions showing notable potency. nih.gov

Nitrophenyl derivatives have been extensively investigated for their diverse biological activities. Since the discovery of chloramphenicol, nitro-containing compounds have been a focal point of antimicrobial research. nih.gov The nitro group is a key feature in several commercial drugs and is known to be a versatile scaffold in the synthesis of new bioactive molecules. researchgate.netnih.gov Recent studies continue to explore nitrophenyl derivatives for a range of applications, including as MAO inhibitors for neurodegenerative diseases and as antifungal agents. nih.gov The biological effects of nitrophenyl compounds are often linked to the reduction of the nitro group to reactive intermediates. researchgate.net

The current trajectory in the study of both chlorobenzyl and nitrophenyl derivatives is toward the development of more targeted and potent therapeutic agents. For instance, there is ongoing research into novel pyrazolopyridinyl pyrimidine (B1678525) derivatives, where substitutions on the benzyl ring are explored to modulate their inhibitory activity. nih.gov Similarly, the strategic placement of nitro groups in chalcones is being investigated to correlate their position with specific biological activities. mdpi.com This ongoing research into related structures provides a solid foundation and a clear impetus for the investigation of this compound, a molecule that combines key features from these well-established classes of bioactive compounds.

Table 2: Examples of Bioactive Chlorobenzyl and Nitrophenyl Derivatives

| Compound Class | Specific Example | Biological Activity/Application |

| Chlorobenzyl Derivatives | 3-chlorobenzyl substituted benzimidazole-thioquinoline | α-glucosidase inhibitor nih.gov |

| 4-chlorobenzyl substituted benzimidazole-thioquinoline | α-glucosidase inhibitor nih.gov | |

| Nitrophenyl Derivatives | Chloramphenicol | Antibacterial nih.gov |

| Metronidazole | Antiprotozoal researchgate.net | |

| Hydrazothiazole derivatives with a meta-nitro phenyl substituent | MAO inhibitors nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-13-7-5-11(6-8-13)10-17-15(19)9-12-3-1-2-4-14(12)18(20)21/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSXDEGGUDLZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide and Structural Analogs

Retrosynthetic Analysis of N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide: Key Disconnections and Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the most logical and common disconnection is across the amide C-N bond. This is a standard strategy for amides, as they are frequently synthesized by forming this bond. amazonaws.com

This disconnection breaks the target molecule into two key synthons: an acyl cation synthon derived from the carboxylic acid portion and an amino synthon. These correspond to two precursor molecules:

2-(2-nitrophenyl)acetic acid : This molecule provides the acyl portion of the final amide. It is a derivative of phenylacetic acid containing a nitro group at the ortho position. wikipedia.org

4-chlorobenzylamine (B54526) : This primary amine provides the nitrogen and the substituted benzyl (B1604629) group of the final amide. chemicalbook.comchemicalbook.com

The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Disconnection

This analysis simplifies the synthetic challenge into two smaller, manageable tasks: the synthesis or acquisition of the two precursor molecules and the subsequent coupling reaction to form the desired amide bond.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, the forward synthesis involves the preparation of the key precursors followed by their coupling.

The formation of the amide bond between 2-(2-nitrophenyl)acetic acid and 4-chlorobenzylamine is the crucial step in the synthesis. Various methodologies exist, ranging from conventional stoichiometric methods to more advanced catalytic approaches.

Conventional Approaches:

Carbodiimide (B86325) Coupling: Carbodiimides are widely used dehydrating agents that facilitate amide bond formation. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. peptide.cominterchim.fr The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then attacked by the amine to yield the amide product and a urea (B33335) byproduct. wikipedia.org To enhance yields, suppress side reactions (like the formation of an unreactive N-acylurea), and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.compeptide.com

Phosphonium (B103445) Salt Mediated Reactions: Phosphonium-based coupling reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective. More recent methods involve the in situ generation of phosphonium salts. For example, mixing a carboxylic acid and an amine with triphenylphosphine (B44618) (PPh₃) and N-chlorophthalimide generates chloro- and imido-phosphonium salts that act as activating agents. nih.govresearchgate.netacs.org These species react with the carboxylic acid to form an acyloxy-phosphonium intermediate, which readily undergoes amidation. nih.govacs.org

Catalytic Approaches:

In an effort to improve the efficiency and sustainability of amide synthesis, catalytic methods have been developed. These approaches avoid the use of stoichiometric activating agents, thereby reducing waste. scispace.com Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines under milder conditions. organic-chemistry.org

| Coupling Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Carbodiimide | EDC, HOBt | Aprotic solvent (e.g., DMF, DCM), Room Temp | High yields, well-established | Stoichiometric waste (urea byproduct) |

| Phosphonium Salt | PyBOP, Base | Aprotic solvent (e.g., DMF), Room Temp | Fast reactions, high yields | Stoichiometric waste, relatively expensive |

| In Situ Phosphonium | PPh₃, NCphth | Toluene or Acetonitrile (B52724), Room Temp | Mild conditions, good to excellent yields researchgate.net | Stoichiometric phosphine (B1218219) oxide waste |

| Catalytic Boronic Acid | Arylboronic acid catalyst | Toluene, Heat, Molecular Sieves | Atom economical, reduced waste | May require higher temperatures for some substrates organic-chemistry.org |

The synthesis of the precursors often requires specific functional group interconversions on the aromatic rings.

Synthesis of 2-(2-nitrophenyl)acetic acid: This precursor can be synthesized via the nitration of phenylacetic acid. This electrophilic aromatic substitution reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. jcbsc.org This process can yield a mixture of ortho- and para-isomers, which would necessitate separation, often through fractional crystallization. jcbsc.orgorgsyn.org An alternative route could involve the hydrolysis of 2-nitrophenylacetonitrile, which itself can be prepared from 2-nitrobenzyl cyanide. asianpubs.org

Synthesis of 4-chlorobenzylamine: Several routes exist for the preparation of this amine. One method involves the catalytic hydrogenation of 4-chlorobenzonitrile, for instance, using a Ruthenium(II) complex. chemicalbook.comchemicalbook.com Another established industrial method is the amination of 4-chlorobenzyl chloride using liquid ammonia (B1221849) under pressure. chemicalbook.com

Proper purification of intermediates and the final product is essential to ensure high purity.

Intermediates: 2-(2-nitrophenyl)acetic acid, being a solid, is commonly purified by recrystallization from a suitable solvent like hot water or an alcohol-water mixture. orgsyn.org 4-chlorobenzylamine is a liquid and can be purified by vacuum distillation to separate it from non-volatile impurities. chemicalbook.com Column chromatography on silica (B1680970) gel is also an effective method. chemicalbook.com

Final Compound: The final product, this compound, is typically a solid. The primary method for its purification is recrystallization. researchgate.net Solvents such as ethanol, acetone, or acetonitrile are often effective. researchgate.net A general workup procedure after the coupling reaction involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate (B1210297) or dichloromethane), washing the organic layer with aqueous solutions to remove unreacted starting materials and byproducts, drying the organic phase over an anhydrous salt such as sodium sulfate, and finally removing the solvent under reduced pressure. rasayanjournal.co.in If recrystallization is insufficient, column chromatography can be employed. researchgate.net

| Compound | Type | Common Purification Method(s) |

| 2-(2-nitrophenyl)acetic acid | Carboxylic Acid | Recrystallization (e.g., from hot water) orgsyn.org |

| 4-chlorobenzylamine | Amine | Vacuum Distillation, Column Chromatography chemicalbook.comchemicalbook.com |

| This compound | Amide | Recrystallization, Column Chromatography researchgate.net |

Parallel Synthesis and Library Generation of this compound Analogs

Parallel synthesis has become a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of structurally related compounds for screening. spirochem.com This high-throughput approach can be readily applied to generate analogs of this compound.

The strategy involves creating a matrix of reactions by combining a diverse set of carboxylic acids (analogs of 2-(2-nitrophenyl)acetic acid) with a diverse set of amines (analogs of 4-chlorobenzylamine). acs.org These reactions are typically performed in multi-well plates (e.g., 24 or 96 wells) using automated liquid handling systems to dispense reagents. nih.govyoutube.com

This can be done using either solution-phase or solid-phase synthesis. acs.org

Solution-Phase Synthesis: Offers good yields and allows for the production of larger quantities of each compound. Purification is often automated using parallel chromatography systems. acs.org

Solid-Phase Synthesis: Simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org

A coupling agent suitable for high-throughput applications, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is often used due to its high reactivity and reliability. acs.orgnih.gov

| Library Design | Carboxylic Acid (R¹-COOH) | Amine (R²-NH₂) |

| Core Structure | 2-(2-nitrophenyl)acetic acid | 4-chlorobenzylamine |

| Variation 1 | 2-(3 -nitrophenyl)acetic acid | 4-chlorobenzylamine |

| Variation 2 | 2-(2-chloro phenyl)acetic acid | 4-chlorobenzylamine |

| Variation 3 | 2-(2-nitrophenyl)acetic acid | 3 -chlorobenzylamine |

| Variation 4 | 2-(2-nitrophenyl)acetic acid | 4-fluoro benzylamine |

| Variation 5 | 2-(3 -nitrophenyl)acetic acid | 4-fluoro benzylamine |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Improving Atom Economy: The primary drawback of conventional amide synthesis is poor atom economy, as stoichiometric coupling agents generate large amounts of waste. scispace.com The adoption of catalytic methods, such as those using boronic acids or other catalysts for direct amidation, is a key green strategy.

Use of Greener Solvents: Traditional amide syntheses often employ solvents like DMF and dichloromethane, which have environmental and health concerns. scispace.com Research into greener alternatives is ongoing. For certain applications, enzymatic synthesis can be performed in safer solvents like cyclopentyl methyl ether. nih.gov Solvent-free approaches, which involve the direct heating of reactants with a catalyst, represent an ideal green alternative. researchgate.net

Alternative Synthetic Methods:

Enzymatic Synthesis: Biocatalysts, such as lipases like Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the direct formation of amide bonds from carboxylic acids and amines in organic media. nih.gov These reactions are highly selective, occur under mild conditions, and often require minimal product purification. nih.gov

Electrosynthesis: The use of electricity to drive chemical reactions is an emerging green technology. Electrosynthesis can provide alternative, reagent-free pathways for constructing chemical bonds, including amides. rsc.org

| Synthesis Aspect | Conventional Route | Green Alternative | Green Advantage |

| Amide Formation | Stoichiometric EDC/HOBt | Catalytic (e.g., Boronic Acid) or Enzymatic (e.g., CALB) | High atom economy, reduced waste scispace.comnih.gov |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) or solvent-free | Reduced toxicity and environmental impact nih.govresearchgate.net |

| Energy | Conventional heating | Microwave irradiation or ambient temperature (enzymatic) | Faster reaction times, reduced energy consumption nih.govresearchgate.net |

| Waste | Urea byproduct, used coupling agents | Minimal (water is often the only byproduct) | Less waste to process and dispose of |

Mechanistic Investigations of Chemical Reactivity and Transformations of N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide

Reaction Pathways of the Nitro Group: Reduction, Cyclization, and Conjugation Studies

The nitro group on the 2-nitrophenyl moiety is a key site of chemical reactivity, primarily due to its strong electron-withdrawing nature. mdpi.com This influences the aromatic ring's susceptibility to nucleophilic attack and also allows for a variety of reduction pathways.

Reduction: The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis. mdpi.com This can be achieved through various reducing agents. The resulting amine is a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.

| Reaction | Reagents and Conditions | Expected Product | Significance |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | N-(4-chlorobenzyl)-2-(2-aminophenyl)acetamide | Formation of a primary amine, a key synthetic intermediate. |

| Metal-Acid Reduction | Fe/HCl or Sn/HCl | N-(4-chlorobenzyl)-2-(2-aminophenyl)acetamide | A classical and widely used method for nitro group reduction. |

Cyclization: The presence of the acetamide (B32628) side chain ortho to the nitro group provides a structural motif conducive to intramolecular cyclization reactions, particularly after the reduction of the nitro group. The resulting 2-aminophenylacetamide derivative can undergo spontaneous or induced cyclization to form various heterocyclic systems, such as benzodiazepinones or related structures, depending on the reaction conditions.

Conjugation Studies: The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring to which it is attached. This effect is transmitted through the aromatic system and can impact the reactivity of other parts of the molecule. Spectroscopic studies, such as UV-Vis and NMR, can provide insights into the electronic conjugation within the molecule.

Reactivity of the Amide Linkage: Hydrolysis, Transamidation, and Rearrangement Processes

The amide bond in N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide is a stable functional group but can undergo characteristic reactions under specific conditions.

Hydrolysis: Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis: This is usually carried out by heating the amide with a strong base, like sodium hydroxide (B78521). The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

| Reaction | Reagents and Conditions | Expected Products |

| Acid Hydrolysis | H₃O⁺, heat | 2-(2-nitrophenyl)acetic acid and 4-chlorobenzylamine (B54526) |

| Base Hydrolysis | OH⁻, heat | 2-(2-nitrophenyl)acetate and 4-chlorobenzylamine |

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. While less common than hydrolysis, it can be achieved under certain catalytic conditions, often requiring high temperatures.

Rearrangement Processes: While amides can undergo rearrangements like the Hofmann rearrangement, these typically require specific reagents (like bromine and a strong base) and lead to the formation of a primary amine with one less carbon atom. For a complex molecule like this compound, such a reaction would likely lead to a mixture of products due to the presence of other reactive sites.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorobenzyl and Nitrophenyl Moieties

The two aromatic rings in the molecule exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com

Nitrophenyl Moiety: The nitro group is a strong deactivating group and a meta-director for EAS. researchgate.netjcbsc.org Therefore, any further electrophilic substitution on this ring would be disfavored and would likely occur at the position meta to the nitro group.

Chlorobenzyl Moiety: The chloro group is a deactivating group but is an ortho-, para-director. Thus, electrophilic substitution on this ring would be directed to the positions ortho and para to the chlorine atom.

| Aromatic Ring | Directing Group | Reactivity towards EAS | Expected Position of Substitution |

| Nitrophenyl | -NO₂ | Deactivated | Meta to -NO₂ |

| Chlorobenzyl | -Cl | Deactivated | Ortho, Para to -Cl |

Nucleophilic Aromatic Substitution (NAS): This type of reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. libretexts.orgyoutube.com

Nitrophenyl Moiety: The presence of the strongly electron-withdrawing nitro group activates the ring towards NAS, particularly at the ortho and para positions relative to the nitro group. libretexts.orgyoutube.com In this compound, the acetamido group is at the ortho position. If a suitable leaving group were present on the ring, nucleophilic attack would be favored.

Chlorobenzyl Moiety: The chlorobenzyl ring is not activated towards NAS as it lacks a strong electron-withdrawing group in a suitable position relative to the chlorine atom. Therefore, nucleophilic substitution of the chlorine atom via an SNAr mechanism is unlikely under standard conditions.

Photochemical and Thermal Stability Considerations of the Compound

The stability of this compound under photochemical and thermal stress is an important consideration for its handling, storage, and potential applications.

Photochemical Stability: Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, including reduction of the nitro group, rearrangement, and fragmentation. The specific photochemical behavior of this compound would depend on the wavelength of irradiation and the reaction medium.

Thermal Stability: The thermal stability of the compound is determined by the strength of its chemical bonds. The amide linkage is generally thermally robust. However, at elevated temperatures, decomposition could be initiated at the weaker bonds or through interactions between the functional groups. For instance, intramolecular reactions could occur, or the nitro group could promote oxidative decomposition. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature and thermal degradation profile of the compound.

Computational and Theoretical Chemistry Studies of N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction of a ligand, such as N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide, with the active site of a target protein or receptor.

Detailed molecular docking studies specifically for this compound are not prominently documented in the surveyed scientific literature. However, a typical investigation would involve docking the compound against a library of biological targets, such as enzymes or receptors implicated in various diseases. For analogous acetamide-based compounds, targets have included enzymes involved in neurodegenerative diseases or microbial processes. nih.govresearchgate.net The analysis would predict the binding energy, with more negative values indicating a stronger, more favorable interaction. The primary interactions stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be identified and analyzed.

Table 1: Hypothetical Molecular Docking Interaction Data This table illustrates the type of data that would be generated from a molecular docking study. The values and targets are representative examples and not based on published data for the specific compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Enzyme A | -8.5 | TYR 123, SER 245 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.9 | LEU 88, VAL 102 | Hydrophobic Interaction |

| Enzyme C | -9.1 | ASP 301, HIS 45 | Hydrogen Bond, Salt Bridge |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate various electronic structure and reactivity descriptors that provide insight into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic sites, while the LUMO is the most likely to accept electrons, indicating electrophilic sites. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, a computational study would determine the energies of these orbitals and map their distribution across the molecule. The nitro group and the carbonyl group would be expected to influence the LUMO, making them potential sites for nucleophilic attack, while the phenyl rings would likely contribute significantly to the HOMO.

Table 2: Representative Quantum Chemical Reactivity Descriptors This table shows typical descriptors that would be calculated. The values are for illustrative purposes only.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.8 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.15 eV |

Electrostatic Potential Surface (ESP) Mapping and Non-covalent Interaction Analysis

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. chemrxiv.org The ESP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, identifying them as hydrogen bond acceptors. Positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. researchgate.net

Conformational Analysis and Energy Minimization of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and the energy barriers between them. scielo.br This is typically done by systematically rotating the molecule's single bonds (dihedral angles) and calculating the potential energy at each step.

For this compound, key rotatable bonds exist between the phenyl rings and the central acetamide (B32628) linker. An analysis would reveal the most stable spatial arrangements of these functional groups. The results would likely show that planar or near-planar arrangements are disfavored due to steric hindrance, and specific staggered conformations are energetically preferred. Identifying the global minimum energy conformation is essential as it often represents the bioactive conformation when binding to a target. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net An MD simulation would be performed on the most promising complex predicted by docking studies to assess its stability and the persistence of key interactions.

The simulation would track the movements of every atom in the system over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are crucial for maintaining the binding interaction. nih.gov This type of analysis provides a more realistic and robust validation of the docking results.

Biological Activity Profiling and Mechanistic Elucidation of N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide Pre Clinical Studies

In Vitro Biological Screening Paradigms

Enzyme Inhibition Assays and Mode of Inhibition Studies

Currently, there is a lack of specific published data regarding the enzyme inhibition properties of N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide. While related acetamide (B32628) structures have been investigated as enzyme inhibitors, dedicated studies to elucidate the specific targets and inhibitory mechanisms of this particular compound are not yet available in scientific literature.

Cell-Based Assays: Proliferation, Viability, and Apoptosis Induction Studies in Relevant Cell Lines (e.g., Cancer Cell Lines, Microbial Cultures)

Detailed investigations into the effects of this compound on cell proliferation, viability, and the induction of apoptosis in either cancer cell lines or microbial cultures have not been reported. The potential cytotoxic or cytostatic activities of this compound remain to be determined through rigorous cell-based screening.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacterial Strains, Fungal Species, Mycobacteria, Protozoa)

There is no available scientific literature detailing the antimicrobial spectrum of this compound. Its efficacy against various pathogenic microorganisms, including bacteria, fungi, mycobacteria, and protozoa, has not been publicly documented.

Molecular Target Identification and Pathway Elucidation Studies

Proteomic and Metabolomic Profiling in Response to Compound Treatment

Comprehensive proteomic and metabolomic analyses to identify the molecular targets and profile the metabolic changes induced by this compound have not been conducted. Such studies would be crucial in understanding its mechanism of action at a systemic level.

Gene Expression Modulation Studies and Signaling Pathway Analysis

Information regarding the impact of this compound on gene expression and its influence on cellular signaling pathways is currently unavailable. Future research in this area would be necessary to uncover the genetic and molecular cascades affected by this compound.

In Vivo Efficacy Studies in Relevant Animal Models (Focus on Activity and Mechanistic Insights)

There is currently no publicly available data from in vivo studies on this compound. Research in this area is essential to determine the compound's effects in a whole-organism context, providing insights into its potential therapeutic efficacy and the biological systems it may influence. Without such studies, the activity and mechanistic pathways of the compound in a living system remain unknown.

Cellular Uptake and Intracellular Distribution Studies of this compound

Information regarding the cellular uptake and subsequent intracellular localization of this compound is not available in the current body of scientific literature. These studies are fundamental to understanding how the compound enters cells and where it accumulates, which is critical for identifying its molecular targets and elucidating its mechanism of action at a subcellular level. The lack of this data means that the initial steps of the compound's interaction with cells have not been characterized.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide Analogs

Impact of Substitutions on the Chlorobenzyl Moiety on Biological Activity

The N-(4-chlorobenzyl) group plays a crucial role in the interaction of this class of compounds with their biological targets. The nature, position, and electronic properties of substituents on this benzyl (B1604629) ring can significantly modulate the biological activity.

Research on related N-benzyl acetamide (B32628) structures has shown that the presence and position of halogen substituents on the benzyl ring are critical for activity. For instance, in a series of N-benzyl piperidine (B6355638) derivatives, the specific substitution pattern on the benzyl ring was found to be a key determinant of their inhibitory potency against certain enzymes. While direct SAR studies on N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide are not extensively available in the public domain, data from analogous series suggest that the 4-chloro substitution is often optimal for activity.

| Substituent at para-position | Electronic Effect | Steric Bulk | Predicted Impact on Activity |

|---|---|---|---|

| -H | Neutral | Small | Baseline activity |

| -Cl | Electron-withdrawing | Medium | Potentially enhanced activity |

| -F | Electron-withdrawing | Small | May maintain or slightly decrease activity |

| -Br | Electron-withdrawing | Medium-Large | Activity may decrease due to steric hindrance |

| -CH3 | Electron-donating | Medium | Likely to decrease activity |

| -OCH3 | Electron-donating | Medium | Likely to decrease activity |

It is hypothesized that moving the chloro substituent to the ortho or meta positions would likely alter the conformation of the benzyl ring relative to the rest of the molecule, which could disrupt optimal binding interactions and reduce biological activity.

Role of the Nitro Group and its Derivatives (e.g., Reduced Forms) on Mechanistic Biological Interactions

The nitro group itself can participate in crucial interactions with biological targets, such as forming hydrogen bonds or engaging in dipole-dipole interactions. Furthermore, the nitro group is susceptible to metabolic reduction in vivo, leading to the formation of nitroso, hydroxylamino, and amino derivatives. These reduced metabolites can have distinct biological activities and may be responsible for the compound's mechanism of action or potential toxicity. kg.ac.rs

For many nitroaromatic compounds, their biological effects are mediated through these reductive bioactivation pathways. kg.ac.rs The resulting reactive intermediates can covalently modify cellular macromolecules, leading to a range of biological responses. The position of the nitro group is also critical; ortho-nitro compounds often exhibit different biological profiles compared to their meta or para isomers due to steric and electronic effects on adjacent functional groups.

Bioisosteric replacement of the nitro group with other electron-withdrawing groups, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, could help to probe the specific role of the nitro functionality. Such modifications can distinguish between the necessity of the electron-withdrawing effect and the specific chemical properties of the nitro group itself.

| Functional Group | Potential Mechanistic Role | Biological Implication |

|---|---|---|

| -NO2 (Nitro) | Electron-withdrawing, potential for H-bonding, pro-drug for reductive activation | Modulates target binding, potential for bioactivation-dependent activity |

| -NO (Nitroso) | Reactive intermediate from one-electron reduction | Can form covalent adducts with cellular nucleophiles |

| -NHOH (Hydroxylamino) | Intermediate from two-electron reduction | Can be further oxidized or reduced, contributing to redox cycling |

| -NH2 (Amino) | Final reduction product, electron-donating | Alters electronic properties and potential for different target interactions (e.g., H-bond donor) |

Influence of Variations in the Amide Linkage and Connecting Spacer on Bioactivity

The amide linkage (-CONH-) is a central structural element in this compound, providing a rigid and planar connection between the two aromatic moieties. This linkage is crucial for maintaining the correct spatial orientation of the phenyl rings, which is often a prerequisite for effective binding to a biological target. The amide bond's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific and strong interactions within a receptor's binding pocket.

Variations in the amide linkage, such as its replacement with bioisosteres like esters, thioamides, or reversed amides, would be expected to significantly alter the compound's biological activity. Such changes would modify the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule.

The length and flexibility of the spacer connecting the two aromatic rings are also critical determinants of bioactivity. In the parent compound, this is a simple methylene (B1212753) (-CH2-) group. Altering the length of this spacer by adding or removing methylene units would change the distance between the key pharmacophoric groups, likely leading to a decrease in activity if the optimal distance for target binding is disrupted. Introducing rigidity into the spacer, for example, by incorporating a cyclopropyl (B3062369) or a double bond, would restrict the conformational freedom of the molecule, which could either enhance or diminish activity depending on whether the fixed conformation is favorable for binding.

| Modification | Structural Change | Predicted Effect on Bioactivity |

|---|---|---|

| Amide to Thioamide (-CSNH-) | Altered H-bonding and electronics | Likely decrease in activity |

| Amide to Ester (-COO-) | Loss of H-bond donor, increased lability | Significant decrease in activity |

| Spacer Elongation (-CH2-CH2-) | Increased distance between rings | Probable loss of activity |

| Spacer Rigidification (e.g., cyclopropyl) | Restricted conformation | Activity could increase or decrease depending on the target's preferred ligand conformation |

Stereochemical Considerations and Enantiomeric Purity Effects on Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is due to the stereospecific nature of interactions with chiral biological macromolecules such as proteins and enzymes.

For a molecule to be chiral, it must possess a stereocenter, typically a carbon atom bonded to four different substituents. In the case of this compound, the alpha-carbon of the acetamide moiety (the carbon atom between the carbonyl group and the nitrophenyl ring) would need to be substituted with a group other than hydrogen to become a stereocenter. In its current form, this compound is achiral.

However, if analogs of this compound were synthesized with a substituent at this alpha-position (for example, a methyl or hydroxyl group), the resulting compound would be chiral. In such cases, it would be crucial to separate the enantiomers and evaluate their biological activities independently. It is highly probable that one enantiomer (the eutomer) would display significantly higher potency than the other (the distomer). The distomer might be inactive, have a different type of activity, or even contribute to undesirable side effects.

| Stereoisomer | Potential Biological Profile | Implication for Development |

|---|---|---|

| (R)-enantiomer | Potentially the more active isomer (eutomer) | Requires stereospecific synthesis or chiral resolution for isolation and evaluation |

| (S)-enantiomer | Potentially the less active or inactive isomer (distomer) | Its activity and potential for side effects must be assessed separately |

| Racemate (1:1 mixture of R and S) | Biological activity will be an average of the two enantiomers | May not represent the optimal therapeutic profile |

QSAR Modeling and Predictive Analytics for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Commonly used descriptors in QSAR studies of related compound classes include:

LogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to form hydrogen bonds.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which can be related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric parameters (e.g., molar refractivity): Describe the size and shape of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are employed to build the QSAR model. frontiersin.org The predictive power of the model is then rigorously validated using internal and external validation techniques.

A well-validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the biological activity of this compound derivatives, guiding the rational design of new, more potent compounds. researchgate.net

| Descriptor Class | Example Descriptor | Physicochemical Interpretation | Potential Role in Activity |

|---|---|---|---|

| Lipophilicity | LogP | Hydrophobicity/hydrophilicity balance | Membrane transport, hydrophobic interactions with target |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity | Electrostatic interactions, charge-transfer with target |

| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule | Complementarity with the binding site |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, H-bonding capacity | Hydrogen bonding with the target, solubility |

Advanced Applications and Future Research Directions for N 4 Chlorobenzyl 2 2 Nitrophenyl Acetamide

Development as Chemical Probes for Biological Systems and Target Validation

There is currently no specific information in the scientific literature detailing the development or use of N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and their development requires extensive characterization of their selectivity and mechanism of action. Without experimental data on the biological targets and activity of this compound, its potential as a chemical probe remains unexplored.

Potential as Lead Compounds for Pre-clinical Therapeutic Development

The potential of this compound as a lead compound for pre-clinical therapeutic development is currently unknown. Lead compounds are molecules that show promising biological activity and serve as a starting point for drug development. Research on related acetamide (B32628) derivatives has indicated a wide range of biological activities, including anticancer and antimicrobial properties. However, without specific studies on this compound, its therapeutic potential cannot be assessed.

Integration into Hybrid Molecules or Conjugates for Enhanced Activity or Specificity

The integration of this compound into hybrid molecules or conjugates has not been reported. This strategy is often employed in medicinal chemistry to combine the pharmacophoric features of different molecules to enhance therapeutic efficacy or target specificity. The feasibility and potential benefits of creating such hybrids with this compound would require a thorough understanding of its own structure-activity relationships, which is not currently available.

Exploration in Materials Science or Catalyst Development (if structurally relevant)

There are no published studies on the application of this compound in materials science or as a catalyst. The structural features of this compound, including the presence of aromatic rings and amide linkage, could potentially lend themselves to applications in these fields, for example, in the formation of polymers or as a ligand in catalysis. However, this remains a speculative area without experimental investigation.

Unexplored Reactivity and Synthetic Opportunities for this compound

While the general synthesis of acetamides is well-established, specific studies detailing the synthesis, reactivity, and potential synthetic transformations of this compound are not available. The presence of a nitro group and a chloro-substituted benzyl (B1604629) group suggests potential for various chemical modifications, which could be explored in future synthetic chemistry research.

Interdisciplinary Research Synergies and Collaborative Opportunities.

Given the lack of foundational research on this compound, significant opportunities for interdisciplinary research exist. Collaborative efforts between synthetic chemists, biochemists, pharmacologists, and materials scientists would be essential to uncover the fundamental properties and potential applications of this compound. Such collaborations could begin with the synthesis and basic characterization of the molecule, followed by screening for biological activity and exploration of its physicochemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorobenzylamine with 2-nitrophenylacetic acid derivatives in polar aprotic solvents (e.g., DMF) under reflux conditions . Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating high-purity products .

- Key Variables : Temperature (70–100°C), solvent choice, and stoichiometric ratios of reactants significantly impact yields (reported 60–85% in comparable syntheses) .

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chlorobenzyl groups) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and nitro groups (~1520 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (theoretical ~318.7 g/mol) and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point determination (reported 160–162°C for analogs) ensure >95% purity .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Moderately soluble in DMSO and DMF; limited solubility in aqueous buffers (requires sonication or co-solvents for biological assays) .

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

- Hypothesized Mechanisms : The nitro group may act as an electron-withdrawing moiety, enhancing binding to enzyme active sites (e.g., nitroreductases or kinases). Chlorobenzyl groups contribute to hydrophobic interactions with protein pockets .

- Experimental Validation :

- Enzyme Inhibition Assays : Test activity against bacterial nitroreductases or cancer-associated kinases (IC determination via fluorometric/colorimetric methods) .

- Molecular Docking : Compare binding affinities with structural analogs using software like AutoDock .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect, validate using standardized protocols (CLSI guidelines) and check for batch-to-batch purity variations .

- Data Triangulation : Cross-reference with structural analogs (e.g., replacing nitro with cyano groups) to identify pharmacophore requirements .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~2.8), suggesting moderate blood-brain barrier permeability .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4) can be modeled via StarDrop or Schrödinger .

- Validation : Compare predictions with in vitro hepatocyte metabolism assays .

Q. How does modifying substituents (e.g., nitro vs. methoxy groups) impact the compound’s bioactivity?

- SAR Insights :

- Nitro Group : Enhances electron-deficient character, improving binding to redox-active enzymes.

- Chlorobenzyl Moiety : Increases lipophilicity, affecting membrane permeability (logP increases by ~0.5 units compared to non-chlorinated analogs) .

- Experimental Design : Synthesize derivatives (e.g., 2-aminophenyl or 2-cyanophenyl variants) and compare IC values in cytotoxicity assays .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Key Issues :

- By-Product Formation : Nitro group reduction during prolonged reactions generates undesired amines. Mitigate via inert atmospheres (N/Ar) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Process Optimization : Use continuous flow reactors to control exothermic reactions and improve yield consistency .

Q. How can researchers assess the compound’s photodegradation pathways for environmental impact studies?

- Methodology :

- Photolysis Experiments : Expose to UV light (λ = 365 nm) in aqueous/organic solutions; monitor degradation via LC-MS .

- Degradation Products : Identify nitroso or amine derivatives (common in nitroaromatic compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.